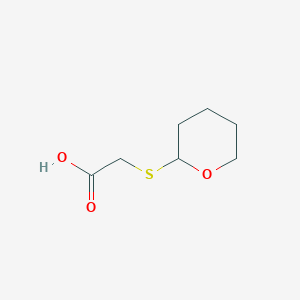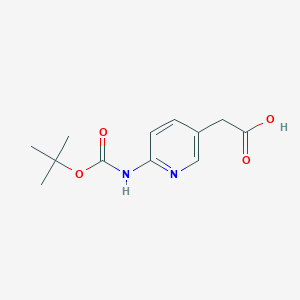
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid
Descripción general
Descripción
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is characterized by a cyclobutane ring attached to a carboxylic acid group and a methoxypyridine moiety
Métodos De Preparación
The synthesis of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and catalyst loading, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Análisis De Reacciones Químicas
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methoxy group, forming substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may be used in the study of biological pathways and interactions, particularly those involving pyridine-containing molecules.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid include:
1-(6-Methoxypyridin-3-YL)cyclopentanecarboxylic acid: Differing by the presence of a cyclopentane ring instead of a cyclobutane ring.
1-(6-Methoxypyridin-3-YL)cyclohexanecarboxylic acid: Featuring a cyclohexane ring, which may influence its chemical reactivity and biological activity.
1-(6-Methoxypyridin-3-YL)benzoic acid: Containing a benzene ring, which can alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of a methoxypyridine moiety and a cyclobutane ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(6-methoxypyridin-3-yl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOATLNPAAEVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211190 | |
| Record name | Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-16-3 | |
| Record name | Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1651271.png)
![N-{1-[4-(difluoromethoxy)phenyl]ethyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1651274.png)
![1-(furan-3-carbonyl)-N-[3-methyl-1-(thiophen-2-yl)butyl]piperidine-4-carboxamide](/img/structure/B1651276.png)
![{3-[bis(4-fluorophenyl)methoxy]-2-hydroxypropyl}[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B1651278.png)




![(2S)-1-acetyl-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyrrolidine-2-carboxamide](/img/structure/B1651287.png)


![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]](/img/structure/B1651290.png)
![Spiro[3.5]nonan-6-amine](/img/structure/B1651291.png)

